Bienvenue dans la boutique en ligne BenchChem!

Methyldopa sesquihydrate

Solid state pharmaceutics Solubility Hydrate polymorphism

Methyldopa sesquihydrate (CAS 41372-08-1) is the official active pharmaceutical ingredient (API) form of the alpha2-adrenergic receptor agonist methyldopa, defined as the crystalline sesquihydrate containing 1.5 water molecules per drug molecule. It is a centrally acting sympatholytic prodrug used primarily for hypertension.

Molecular Formula C20H32N2O11
Molecular Weight 476.5 g/mol
Cat. No. B7802893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopa sesquihydrate
Molecular FormulaC20H32N2O11
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O
InChIInChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1
InChIKeyYKFCISHFRZHKHY-NGQGLHOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyldopa Sesquihydrate: Solid Form Definition and Pharmacopoeial Identity for Procurement


Methyldopa sesquihydrate (CAS 41372-08-1) is the official active pharmaceutical ingredient (API) form of the alpha2-adrenergic receptor agonist methyldopa, defined as the crystalline sesquihydrate containing 1.5 water molecules per drug molecule [1]. It is a centrally acting sympatholytic prodrug used primarily for hypertension. As the pharmacopoeial entity in the USP and Ph. Eur. monographs, it is characterized by a defined stoichiometric hydration state with a water content specification of 10.0% to 13.0%, a specific optical rotation between -25° and -28°, and an anhydrous-basis assay of 98.0–101.0% [2]. This solid form is sparingly soluble in water and very hygroscopic, necessitating storage in well-closed, light-resistant containers [2].

Why Methyldopa Anhydrous or Hydrochloride Salts Are Not Interchangeable with Methyldopa Sesquihydrate


In-class substitution of methyldopa sesquihydrate with its anhydrous free base or hydrochloride salt fails for three critical reasons rooted in solid-state chemistry and regulatory compliance. First, the anhydrous form exhibits markedly lower aqueous solubility compared to the crystalline sesquihydrate, which can directly compromise dissolution rate and oral bioavailability [1]. Second, the strict water content specification (10.0–13.0%) and thermal dehydration profile of the sesquihydrate are absent in the anhydrous form, creating non-interchangeable stability and processability profiles during milling, granulation, or drying [1][2]. Third, the official pharmacopoeial monographs that define identity, enantiomeric purity, related substances, and assay are explicitly written for the sesquihydrate; procurement of an alternative solid form means departing from the legally recognized compendial standard required for pharmaceutical product registration [2].

Quantitative Evidence Differentiating Methyldopa Sesquihydrate from the Anhydrous Form


Aqueous Solubility: Anhydrous Form Is Poorly Soluble, Sesquihydrate Is Water-Soluble

A direct head-to-head comparison in the literature reports that methyldopa in its anhydrous form is poorly soluble in water, whereas its crystalline sesquihydrate form is water-soluble [1]. This difference arises because the pre-existing water channels in the sesquihydrate lattice facilitate wetting and dissolution, bypassing the slow dissolution rate characteristic of the poorly wettable anhydrous crystals [1]. The quantitative consequence is that anhydrous methyldopa, when formulated into conventional tablets or capsules, resists dissolution, leading to inadequate absorption [1].

Solid state pharmaceutics Solubility Hydrate polymorphism

Stoichiometric Water Content and Thermal Stability: Defined Sesquihydrate Lattice vs. Anhydrous Vulnerability

The sesquihydrate maintains a stoichiometric water lattice (1.5 H2O per molecule) with a compendially enforced water content of 10.0–13.0% [2]. Thermogravimetric analysis reveals that this water of crystallization is lost in a defined two-step phase transition between 388 K and 423 K, after which the crystal lattice irreversibly collapses into the poorly soluble anhydrous form [1]. In contrast, the anhydrous form lacks this thermal fingerprint and is directly susceptible to uncontrolled environmental moisture sorption, potentially generating variable hydrate stoichiometry during storage or processing [1].

Drug stability Crystallography Process analytical technology

Pharmacopoeial Monograph Existence: Sesquihydrate Is the Only Officially Compendial Solid Form

The USP-NF and the European Pharmacopoeia (Ph. Eur.) monographs for 'Methyldopa' explicitly define the drug substance as the sesquihydrate, requiring identification tests (IR comparison against methyldopa CRS), enantiomeric purity (liquid chromatography specifying racemic methyldopa CRS), a specific optical rotation of -25° to -28°, and a water content of 10.0% to 13.0% [1][2][3]. Neither anhydrous methyldopa (CAS 555-30-6) nor methyldopa hydrochloride (CAS 2508-79-4) possesses an equivalent official monograph in the major Western compendia for use as an oral API. Procurement of the sesquihydrate is therefore a prerequisite for filing an Abbreviated New Drug Application (ANDA) or Marketing Authorization that references the innovator product.

Regulatory affairs Pharmacopoeia Quality control

Hygroscopicity and Solid-State Handling: Practical Consequences for Formulators

Methyldopa sesquihydrate is classified as very hygroscopic and requires storage under a dry atmosphere to prevent catalytic oxygenation in the presence of metal ions . This hygroscopicity, while a handling challenge, is a direct consequence of its defined hydrate lattice and is absent in the anhydrous form's initial state. The sesquihydrate's 'very hygroscopic' label (Merck 13,6080) directly translates to specific procurement requirements: refrigerated storage, air-sensitive handling, and avoidance of magnesium, cupric, cobalt, nickel, and ferric ions . These constraints are not merely advisory but determine whether a manufacturing suite's material handling capabilities are compatible with the API.

Hygroscopicity Excipient compatibility Drug manufacturing

Clinical Bioequivalence Context: Sesquihydrate Tablets as the Reference Standard

In a randomized, single-dose, two-treatment, two-period, two-sequence crossover bioequivalence study (NCT03210025), a generic methyldopa 250 mg tablet was compared against a reference methyldopa tablet (Metopa Tab 250mg, HK Reg. No. HK-44620) [1]. Both test and reference products contained methyldopa calculated on the anhydrous basis, yet the reference product is formulated with methyldopa USP, which is explicitly the sesquihydrate [1]. The study design required pharmacokinetic parameters (Cmax, AUC0-last, AUC0-inf, Tmax, T1/2) to fall within the 90% confidence interval of 80.00–125.00% for the test product to be considered bioequivalent to the sesquihydrate-based reference. This regulatory framework makes any solid form substitution without a new bioequivalence bridge study a non-starter for market authorization.

Bioequivalence Pharmacokinetics Generic drug development

Procurement-Driven Application Scenarios for Methyldopa Sesquihydrate


Solid Oral Dosage Form Development and Generic ANDA Filing

When developing a generic methyldopa tablet, the sesquihydrate is the mandatory starting material because it is the only solid form referenced in the USP monograph [1]. The defined water content (10.0–13.0%) and specific rotation limits provide clear quality targets, while the dissolution advantage over the anhydrous form avoids in vivo bioavailability risks during scale-up [2]. A reference bioequivalence study (NCT03210025) confirms the sesquihydrate tablet as the regulatory gold standard [3].

Crystal Engineering and Preformulation Stability Screening

In solid-state pharmaceutics research, the sesquihydrate's well-characterized thermal phase transition (lattice water loss at 388–423 K) serves as a model hydrate system for studying dehydration-induced amorphization and the impact on solubility [2]. Its 'very hygroscopic' nature and catalytic sensitivity to transition metals make it useful for designing accelerated stability studies that stress container closure systems and excipient compatibility .

Quality Control and Pharmacopoeial Reference Standard Usage

For analytical development and QC release, methyldopa sesquihydrate of USP/Ph. Eur. grade is required for system suitability, chromatographic purity testing, and preparation of reference solutions as defined in the monograph [1]. The sesquihydrate's enantiomeric purity specification and 3-O-Methylmethyldopa impurity limit are directly enforceable only on this form, making it the sole acceptable procurement grade for compendial laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyldopa sesquihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.